3-Methylpentane-2,4-diol

Description

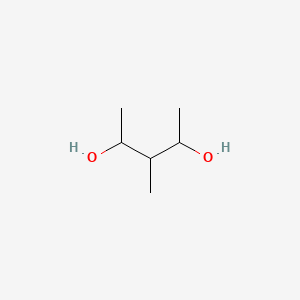

Structure

3D Structure

Properties

IUPAC Name |

3-methylpentane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-4(5(2)7)6(3)8/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQLGIKHSXQZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871140 | |

| Record name | 3-Methylpentane-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5683-44-3 | |

| Record name | 3-Methyl-2,4-pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpentane-2,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, 3-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylpentane-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentane-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Methylpentane-2,4-diol from Pentane-2,4-dione

Abstract

This technical guide provides an in-depth, research-grade overview of the two-step synthesis of 3-methylpentane-2,4-diol, a valuable chiral diol, commencing from the readily available starting material, pentane-2,4-dione (acetylacetone). The synthetic pathway involves an initial C-alkylation to form the 3-methylpentane-2,4-dione intermediate, followed by a diastereoselective reduction of the diketone to yield the target diol. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the critical aspects of reaction control and product characterization. It is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the preparation of this versatile chemical building block.

Section 1: Introduction

1.1 The Target Molecule: this compound

This compound is a chiral diol containing two stereocenters.[1] Its structure makes it a valuable synthon in asymmetric synthesis, a precursor for specialty polymers, and a ligand in coordination chemistry.[2][3] The stereochemical relationship between the two hydroxyl groups (syn or anti) significantly influences its physical properties and reactivity, making stereocontrolled synthesis a key objective.

1.2 The Starting Material: Pentane-2,4-dione

Pentane-2,4-dione, commonly known as acetylacetone, is a classic β-dicarbonyl compound.[4] Its unique chemical properties are dominated by keto-enol tautomerism, with the enol form being unusually stable due to the formation of a conjugated system and a strong intramolecular hydrogen bond.[5][6] This tautomerism is central to its reactivity, as the methylene protons (C3) are significantly acidic (pKa ≈ 9 in water), allowing for facile deprotonation to form a resonance-stabilized enolate ion.[7] This enolate is a soft nucleophile, ideal for carbon-carbon bond-forming reactions.

1.3 Synthetic Strategy Overview

The synthesis is executed in two distinct stages:

-

Methylation: A base-mediated C-alkylation of pentane-2,4-dione with a methylating agent to introduce the methyl group at the C3 position.

-

Reduction: The reduction of both ketone functionalities in the 3-methylpentane-2,4-dione intermediate to hydroxyl groups, yielding the final diol product.

This guide will detail a robust protocol for each stage, focusing on practical execution and mechanistic understanding.

Section 2: Synthesis of 3-Methylpentane-2,4-dione (Intermediate)

2.1 Mechanistic Principles: C-Alkylation of a β-Diketone

The synthesis of 3-methylpentane-2,4-dione is a classic example of the alkylation of an active methylene compound. The process is initiated by deprotonating pentane-2,4-dione with a suitable base to form the acetylacetonate enolate. While strong bases like sodium hydride or alkoxides can be used, a milder base such as anhydrous potassium carbonate (K₂CO₃) is sufficient and offers advantages in terms of safety and simplicity.[8]

The resulting enolate anion is a powerful nucleophile that readily attacks an electrophilic methyl source, typically methyl iodide (CH₃I), via an Sₙ2 mechanism. This reaction preferentially occurs at the central carbon atom (C-alkylation) rather than at the oxygen atoms (O-alkylation) due to the principles of hard and soft acids and bases (HSAB) theory; the soft carbon center of the enolate preferentially attacks the soft methyl iodide electrophile.

A potential side reaction is dialkylation, leading to the formation of 3,3-dimethylpentane-2,4-dione. This can be minimized by controlling the stoichiometry and reaction time.[8]

2.2 Detailed Experimental Protocol: Methylation

This protocol is adapted from a verified procedure in Organic Syntheses.[8]

Reagents:

-

Pentane-2,4-dione (65.2 g, 0.65 mol)

-

Methyl iodide (113 g, 0.80 mol)

-

Anhydrous potassium carbonate (84 g, dried at 100°C for 2 hours)[8]

-

Acetone (approx. 325 mL)

Procedure:

-

Equip a 500-mL round-bottomed flask with a reflux condenser and a magnetic stirrer. Protect the apparatus from atmospheric moisture with a drying tube (e.g., CaCl₂).

-

To the flask, add pentane-2,4-dione, methyl iodide, anhydrous potassium carbonate, and 125 mL of acetone.[8]

-

Heat the mixture to a gentle reflux and maintain for 4.5 to 5 hours. Note: Longer reaction times (e.g., 20 hours) have been reported to increase the formation of the 3,3-dimethyl dialkylation byproduct to 20-25%.[8]

-

Allow the reaction mixture to cool to room temperature.

-

Remove the insoluble inorganic salts by filtration. Wash the collected solids thoroughly with approximately 200 mL of fresh acetone to ensure complete recovery of the product.[8]

-

Combine the filtrate and the acetone washings. Concentrate the solution using a rotary evaporator to remove the bulk of the acetone. Note: Potassium iodide may precipitate during this step; it is advisable to decant the crude product before distillation.[8]

-

Purify the residual oil by fractional distillation at atmospheric pressure. Collect the fraction boiling at 170–172°C.

2.3 Characterization of the Intermediate

The successful synthesis of 3-methylpentane-2,4-dione can be confirmed by its physical and spectroscopic properties.

| Property | Expected Value |

| CAS Number | 815-57-6[9] |

| Molecular Formula | C₆H₁₀O₂[9][10] |

| Molecular Weight | 114.14 g/mol [9] |

| Boiling Point | 170–172 °C[8] |

| Refractive Index (n²⁴D) | 1.4378[8] |

| Appearance | Colorless oil[8] |

¹H NMR Spectroscopy: Key signals include a doublet for the methyl group at C3 and a corresponding quartet for the C3 proton, alongside a singlet for the two equivalent acetyl methyl groups.

Section 3: Reduction to this compound

3.1 Principles of Diketone Reduction

The conversion of 3-methylpentane-2,4-dione to the corresponding diol involves the reduction of two carbonyl groups. This transformation can be achieved using various reducing agents. The choice of reagent impacts the reaction conditions, safety, and, most importantly, the stereochemical outcome.

3.2 Selection of Reducing Agents

-

Sodium Borohydride (NaBH₄): This is a widely used, mild, and selective reducing agent for aldehydes and ketones.[11][12] It is safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄).[13] NaBH₄ readily reduces ketones to secondary alcohols in protic solvents like methanol or ethanol.[12][13] The solvent also serves to protonate the intermediate alkoxide to yield the final alcohol.[13]

-

Catalytic Hydrogenation: This is an alternative industrial method where molecular hydrogen (H₂) is used in the presence of a metal catalyst such as Raney Nickel, Platinum, or Palladium.[14][15][16] This method is highly effective but requires specialized high-pressure equipment.[14][17]

For laboratory-scale synthesis, NaBH₄ offers the best balance of reactivity, safety, and operational simplicity.

3.3 Stereochemical Considerations

The reduction of the two prochiral ketone centers in 3-methylpentane-2,4-dione creates two new stereocenters at C2 and C4. This results in the formation of a mixture of diastereomers: the syn and anti diols.

-

Syn-diol: The two hydroxyl groups are on the same side in a Fischer projection.

-

Anti-diol: The two hydroxyl groups are on opposite sides.

A simple NaBH₄ reduction typically yields a mixture of these diastereomers with low selectivity.[18] Achieving high diastereoselectivity often requires more advanced techniques, such as chelation-controlled reductions or the use of bulky reducing agents, which are beyond the scope of this primary guide but are important considerations for stereospecific applications.[19][20]

3.4 Detailed Experimental Protocol: NaBH₄ Reduction

Reagents:

-

3-Methylpentane-2,4-dione (11.4 g, 0.10 mol)

-

Sodium borohydride (NaBH₄) (4.5 g, 0.12 mol, approx. 1.2 equivalents)

-

Methanol (150 mL)

-

1 M Hydrochloric Acid (for quenching)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Diethyl Ether (or Dichloromethane for extraction)

Procedure:

-

In a 250-mL round-bottomed flask equipped with a magnetic stirrer, dissolve 3-methylpentane-2,4-dione in 100 mL of methanol.

-

Cool the solution to 0°C in an ice-water bath.

-

Slowly add the sodium borohydride in small portions over 30 minutes. Caution: The reaction is exothermic and generates hydrogen gas. Ensure adequate ventilation and control the rate of addition to prevent excessive frothing.[11]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Re-cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the solution becomes acidic. This step hydrolyzes the intermediate borate esters.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

3.5 Characterization of the Final Product

The final product, this compound, is a colorless liquid whose structure can be confirmed through spectroscopic analysis.

| Property | Value |

| CAS Number | 4033-68-3 |

| Molecular Formula | C₆H₁₄O₂[1] |

| Molecular Weight | 118.17 g/mol |

NMR Spectroscopy:

-

¹H NMR: Will show characteristic signals for the C-H protons adjacent to the hydroxyl groups. The coupling patterns and chemical shifts of these protons can be used to determine the ratio of syn and anti diastereomers.[21][22]

-

¹³C NMR: Will confirm the presence of 4 unique carbon environments in the molecule (assuming a mixture of diastereomers).[23]

Section 4: Data and Process Visualization

4.1 Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |

| 1 | Methylation | CH₃I, K₂CO₃ | Acetone | Reflux | 75-77%[8] |

| 2 | Reduction | NaBH₄ | Methanol | 0°C to RT | >85% |

4.2 Diagrams

Overall Synthetic Workflow

Caption: High-level overview of the two-step synthesis.

Mechanism of C-Alkylation

Caption: Mechanism for the base-mediated C-alkylation.

Mechanism of Ketone Reduction by NaBH₄

Caption: General mechanism for the reduction of a carbonyl group.

Section 5: Conclusion

The synthesis of this compound from pentane-2,4-dione is a reliable and instructive two-step process that demonstrates fundamental organic transformations. The initial C-alkylation is efficient when reaction conditions are controlled to minimize dialkylation. The subsequent reduction with sodium borohydride provides a safe and effective route to the target diol, yielding a mixture of diastereomers. This guide provides a comprehensive framework, from mechanistic theory to practical laboratory protocols, enabling researchers to successfully prepare this valuable compound for further application in synthesis and materials science.

Section 6: References

-

In Situ and Reactor Study of the Enantioselective Hydrogenation of Acetylacetone by Ruthenium Catalysis with the New Chiral Diphosphine Ligand (R)-(R)-3-Benzyl-2,4-bis(diphenylphosphino)pentane. Organometallics - ACS Publications. Available at: [Link]

-

Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Journal of Organic Chemistry. Available at: [Link]

-

Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C0OB00648C. Available at: [Link]

-

When pent-2;4-dione reacts with Zn(Hg) /HCl, what will be the products? Quora. Available at: [Link]

-

A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. ResearchGate. Available at: [Link]

-

Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones. PMC - NIH. Available at: [Link]

-

Hydroxyl-directed 1,3 Reductions of Ketones. YouTube. Available at: [Link]

-

Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. ACS Publications. Available at: [Link]

-

3-METHYL-2,4-PENTANEDIONE. MD Topology | NMR | X-Ray. Available at: [Link]

-

3-methylpentane-2,4-dione. Organic Syntheses Procedure. Available at: [Link]

-

Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. ResearchGate. Available at: [Link]

-

Borane-ammonia. Organic Syntheses Procedure. Available at: [Link]

-

3-methylpentane low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. Available at: [Link]

-

Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Korean Chemical Society. Available at: [Link]

-

An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

3-methyl-1,5-pentanediol. Organic Syntheses Procedure. Available at: [Link]

-

Catalytic hydrogenation. Kaili Catalyst New Materials CO., LTD. Available at: [Link]

-

Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

-

Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. PubMed Central. Available at: [Link]

-

C-13 nmr spectrum of 3-methylpentane. Doc Brown's Chemistry. Available at: [Link]

-

Grignard reagent rxn with pentane,2,3 dione. Filo. Available at: [Link]

-

Robust and efficient hydrogenation of carbonyl compounds catalysed by mixed donor Mn(I) pincer complexes. PMC - NIH. Available at: [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

-

Acetylacetone. Wikipedia. Available at: [Link]

-

Esters and ethers of 3-methyl-pentane-diol and unsaturated derivatives thereof and their use as aroma chemical. Google Patents. Available at:

-

Treatment of a 1,3-diketone such as 2,4-pentanedione with base does not give an aldol condensation product. Explain. Study.com. Available at: [Link]

-

Processing for preparation of catalyst for synthesizing 2-methyl-2,4-pentanediol. Google Patents. Available at:

-

The Keto-Enol Equilibrium of Pentane2,4-dione Studied by ab initio Methods. ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. Available at: [Link]

-

Catalytic Hydrogenation. YouTube. Available at: [Link]

-

3-METHYLPENTANE-2,4-DIONE. Matrix Fine Chemicals. Available at: [Link]

-

3-Methyl-2,4-pentanediol. PubChem. Available at: [Link]

-

Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

-

2-Methyl-2,4-pentanediol. Wikipedia. Available at: [Link]

-

Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. Available at: [Link]

-

Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture. Pearson. Available at: [Link]

-

NaBH4 Reduction: Aldehyde/Ketone to Alcohol. OrgoSolver. Available at: [Link]

-

Process for synthesizing 2-methyl-2,4-pentendiol through hydrogenation reduction of diacetone alcohol. Google Patents. Available at:

-

Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link]

-

N-Donor-functionalized derivatives of pentane-2,4-dione. ResearchGate. Available at: [Link]

-

Process for the dehydration of 2-methylpentane-2,4-diol. Google Patents. Available at:

Sources

- 1. 3-Methyl-2,4-pentanediol | C6H14O2 | CID 96316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2019207137A1 - Esters and ethers of 3-methyl-pentane-diol and unsaturated derivatives thereof and their use as aroma chemical - Google Patents [patents.google.com]

- 3. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Acetylacetone - Wikipedia [en.wikipedia.org]

- 6. Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture ... | Study Prep in Pearson+ [pearson.com]

- 7. homework.study.com [homework.study.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-METHYLPENTANE-2,4-DIONE | CAS 815-57-6 [matrix-fine-chemicals.com]

- 10. 3-METHYL-2,4-PENTANEDIONE | C6H10O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. orgosolver.com [orgosolver.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]

- 16. m.youtube.com [m.youtube.com]

- 17. CN102329193B - Process for synthesizing 2-methyl-2,4-pentendiol through hydrogenation reduction of diacetone alcohol - Google Patents [patents.google.com]

- 18. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. m.youtube.com [m.youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 3-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. 3-METHYLPENTANE(96-14-0) 1H NMR [m.chemicalbook.com]

- 23. C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 3-methylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 3-Methylpentane-2,4-diol: Properties, Stereochemistry, and Applications

Introduction

3-Methylpentane-2,4-diol is a chiral diol that serves as a versatile building block in modern organic synthesis. Its structure, featuring two stereogenic centers and two hydroxyl groups in a 1,3-relationship, makes it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and natural products. The presence of a methyl group further allows for fine-tuning of steric and electronic properties in target molecules, a common strategy in drug design. This guide provides a comprehensive overview of the core physical and chemical properties, stereochemical complexity, spectroscopic signatures, synthesis protocols, and key applications of this compound for professionals in research and drug development.

Core Molecular Properties

This compound is structurally a six-carbon chain with hydroxyl groups at positions 2 and 4 and a methyl group at position 3. These features dictate its physical and chemical behavior, particularly its polarity, boiling point, and reactivity.

Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 5683-44-3 | |

| Molecular Formula | C₆H₁₄O₂ | |

| Molecular Weight | 118.17 g/mol | |

| Synonyms | 3-Methyl-2,4-pentanediol |

Physical and Chemical Properties

The dual hydroxyl groups enable strong intermolecular hydrogen bonding, resulting in a relatively high boiling point and low vapor pressure compared to other molecules of similar molecular weight.

| Property | Value | Reference |

| Appearance | Colorless Liquid (presumed) | |

| Boiling Point | 211.5 °C | |

| Melting Point | -40 °C | |

| Density | 0.9325 g/cm³ (at 20 °C) | |

| Refractive Index (n²⁰/D) | 1.427 | |

| Vapor Pressure | 0.02 mmHg (at 20 °C) | |

| Topological Polar Surface Area | 40.5 Ų | |

| XLogP3 | 0.5 |

The Critical Role of Stereochemistry

The synthetic utility of this compound is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers at carbons C2 and C4. This gives rise to a total of 2² = 4 possible stereoisomers. These are not all unique, however, as the substitution pattern allows for a meso compound.

-

(2R, 4R)-3-Methylpentane-2,4-diol and (2S, 4S)-3-Methylpentane-2,4-diol : This pair of isomers are non-superimposable mirror images of each other, known as enantiomers . They possess identical physical properties (except for the rotation of plane-polarized light) and are crucial for developing single-enantiomer drugs.

-

(2R, 4S)-3-Methylpentane-2,4-diol : This isomer possesses a plane of symmetry and is therefore achiral, despite having two stereocenters. This is a meso compound . Its stereoisomer, (2S, 4R), is identical upon rotation. The meso form is a diastereomer of the (2R, 4R) and (2S, 4S) isomers, meaning it has different physical properties (e.g., melting point, boiling point, solubility).

Access to stereochemically pure versions of this diol is paramount for applications in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for biological activity.

Caption: Stereoisomers of this compound.

Spectroscopic Analysis and Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound. While public spectral databases for this specific compound are sparse, its expected spectral characteristics can be reliably predicted.

| Technique | Expected Features |

| ¹H NMR | - O-H (Hydroxyl) Protons: A broad singlet, chemical shift is concentration and solvent dependent. - C-H (Methine) Protons (C2-H, C4-H): Multiplets around 3.8-4.2 ppm. The splitting patterns will be complex due to coupling with adjacent methyl and methine protons. - C-H (Methine) Proton (C3-H): A multiplet further upfield from the C2/C4 protons. - CH₃ (Methyl) Protons: Doublets for the methyl groups at C1 and C5, and a doublet for the methyl group at C3, likely in the 0.9-1.2 ppm range. The diastereomers would show distinct spectra. |

| ¹³C NMR | - C-OH Carbons (C2, C4): Signals in the range of 65-75 ppm. - C-H Carbon (C3): Signal for the methine carbon, shifted by the adjacent methyl group. - CH₃ Carbons: Signals for the three distinct methyl groups in the aliphatic region (~10-25 ppm). The meso compound would show fewer signals due to its symmetry. |

| IR Spectroscopy | - O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded alcohols. - C-H Stretch (sp³): Sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). - C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 118 would be expected, though it may be weak or absent in electron ionization (EI). - Key Fragments: A prominent peak corresponding to the loss of water (M-18) at m/z = 100. Cleavage adjacent to the hydroxyl groups is also expected, leading to characteristic fragments. |

Synthesis and Manufacturing Protocols

The most direct and common laboratory-scale synthesis of this compound involves the reduction of its corresponding β-diketone, 3-methylpentane-2,4-dione. For industrial and pharmaceutical applications, stereoselective methods are required to produce single isomers.

Protocol: Laboratory Synthesis via Reduction of 3-Methylpentane-2,4-dione

This protocol describes a standard, non-stereoselective reduction using sodium borohydride, which yields a mixture of diastereomers.

Causality: Sodium borohydride (NaBH₄) is chosen for its selectivity. It is a mild reducing agent that readily reduces ketones but not more sensitive functional groups. Its ease of handling and safety profile make it ideal for general laboratory use compared to stronger agents like lithium aluminum hydride (LiAlH₄).

Methodology:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpentane-2,4-dione (5.71 g, 50 mmol) and 100 mL of methanol. Cool the flask in an ice bath to 0-5 °C.

-

Reduction: While stirring, slowly add sodium borohydride (1.89 g, 50 mmol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

Self-Validation: The slow addition is critical to control the exothermic reaction and prevent runaway hydrogen evolution.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully re-cool the flask in an ice bath and slowly add 20 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the sodium methoxide byproduct.

-

Expertise: Quenching with acid protonates the resulting alkoxide to form the diol and destroys any unreacted hydride.

-

-

Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 50 mL of ethyl acetate and 50 mL of water to the residue. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.

Caption: Workflow for the synthesis of this compound.

Asymmetric Synthesis: The Noyori Hydrogenation Approach

For drug development, accessing a single enantiomer is often mandatory. The Noyori asymmetric hydrogenation is a Nobel Prize-winning technology that enables the highly enantioselective reduction of ketones.

Expertise & Causality: This reaction utilizes a chiral ruthenium-BINAP catalyst. The C₂-symmetric BINAP ligand creates a chiral environment around the ruthenium center. The substrate (the dione) coordinates to this chiral catalyst, and hydrogen is delivered to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the corresponding alcohol in high excess. The choice between (R)-BINAP and (S)-BINAP determines whether the (R)- or (S)-alcohol is formed, providing access to both enantiomeric series of the product diol. This method is highly valued in industry for its efficiency (high turnover numbers) and exceptional selectivity.

Applications in Research and Drug Development

The value of this compound lies in its utility as a chiral synthon.

-

Chiral Building Blocks: Enantiomerically pure 1,3-diols are fundamental starting materials for synthesizing a wide array of complex molecules. They are common structural motifs in many natural products with potent biological activity, such as polyketide antibiotics and statin drugs.

-

Asymmetric Synthesis: The diol can be used to create chiral auxiliaries or ligands for other asymmetric transformations, transferring its stereochemical information to new molecules.

-

Drug Discovery: The stereochemistry of a drug is critical to its pharmacological effect. Using a stereochemically defined building block like (2R, 4R)-3-methylpentane-2,4-diol ensures that the final active pharmaceutical ingredient (API) is also a single, well-defined stereoisomer, which is a regulatory requirement and essential for safety and efficacy.

Safety and Handling

Proper handling of this compound is necessary to ensure laboratory safety. The following information is derived from safety data sheets for the compound.

| Hazard Information | Precautionary Measures |

| Hazards: Causes skin and eye irritation (H315, H319). | Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. |

| Signal Word: Warning | Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. |

| First Aid (Eyes): In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. |

References

-

ChemBK. (2024). 3-methylpentane-2,4-dione. Retrieved from [Link]

-

Tanyeli, C., & Sezen, B. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]

-

Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

-

NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]

-

Johnson, A. W., Markham, E., & Price, R. (1962). 3-Methylpentane-2,4-dione. Organic Syntheses, 42, 75. Available at: [Link]

-

Tanyeli, C., & Sezen, B. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 7(31), 27329–27344. Available at: [Link]

-

Macmillan Group. (2004). Catalyst Directed Asymmetric Hydrogenation of Carbonyls. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2,4-pentanedione. National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, V. K. (2002). Syntheses and Applications of C2-Symmetric Chiral Diols. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

-

Strotman, H. (2015). Asymmetric Hydrogenation. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 3-methylpentane. Retrieved from [Link]

-

Huang, G., et al. (2018). Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. ResearchGate. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884). Retrieved from [Link]

-

List, B., et al. (2017). From 1,3-dioxanes to 1,3-diols and potential application in drug synthesis. ResearchGate. Available at: [Link]

-

atdbio. (n.d.). 3-METHYL-2,4-PENTANEDIONE. Retrieved from [Link]

-

ESSLAB. (n.d.). This compound. Retrieved from [Link]

-

Czarnocka-Klos, R., & Drabik, E. (2014). A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 3-methylpentane H-1 proton nmr spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethyl-2-methylpentane-2,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

Study.com. (n.d.). There are 4 possible constitutional isomers formed when 3-methylpentane.... Retrieved from [Link]

- Serrano, J. L., et al. (1994). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. Journal of Organic Chemistry, 59(20), 5967–5973.

-

Grokipedia. (n.d.). 2-Methyl-2,4-pentanediol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diethyl-3-methylpentane-1,5-diol. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan, 34(6).

-

PubChem. (n.d.). 3-Methyl-2,4-pentanediol. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). 3-methyl-pentane-2,4-diol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methyl-2,4-pentanediol. Retrieved from [Link]

-

NIST. (n.d.). 3-methylpentane-2,3-diol. NIST Chemistry WebBook. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-METHYLPENTANE-2,4-DIOL. Retrieved from [Link]

- Homework.Study.com. (n.d.). *(a) How many stereoisomers are possible for 3-methyl-1

An In-Depth Technical Guide to the Stereoisomers and Chirality of 3-Methylpentane-2,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpentane-2,4-diol, a deceptively simple aliphatic diol, presents a rich stereochemical landscape that is of significant interest in asymmetric synthesis and drug development. The presence of two stereogenic centers gives rise to a pair of enantiomers and a meso diastereomer, each with unique spatial arrangements and potentially distinct biological activities. This technical guide provides a comprehensive exploration of the stereoisomers of this compound, detailing their structural relationships, synthesis, separation, and characterization. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights to equip researchers with the knowledge to confidently navigate the complexities of this chiral molecule.

Introduction: Unveiling the Stereochemical Complexity

This compound possesses two chiral centers at carbons C2 and C4. This structural feature dictates the existence of three distinct stereoisomers: a pair of enantiomers, collectively known as the syn or threo diastereomer, and an achiral meso or anti (erythro) diastereomer. Understanding the precise three-dimensional arrangement of these isomers is paramount, as stereochemistry often governs molecular interactions in biological systems, influencing efficacy and toxicity in drug candidates.

The syn diastereomer exists as a racemic mixture of (2R,4S)-3-methylpentane-2,4-diol and (2S,4R)-3-methylpentane-2,4-diol. These two molecules are non-superimposable mirror images of each other. The meso diastereomer, (2R,4R)- or (2S,4S)-3-methylpentane-2,4-diol (which are superimposable), possesses an internal plane of symmetry, rendering it achiral despite the presence of two stereocenters.

This guide will systematically address the synthesis of these stereoisomers, the analytical techniques for their separation and the spectroscopic methods for their unambiguous identification.

The Stereoisomers of this compound: A Visual and Conceptual Framework

The relationship between the stereoisomers of this compound can be visualized as follows:

Synthesis of this compound Stereoisomers

The primary route to a mixture of the stereoisomers of this compound is through the reduction of the corresponding diketone, 3-methyl-2,4-pentanedione. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting diols.

Non-Diastereoselective Synthesis: A Mixture of Stereoisomers

A straightforward approach to obtaining a mixture of the syn and meso diastereomers is the reduction of 3-methyl-2,4-pentanedione with a standard hydride reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 3-Methyl-2,4-pentanedione with Sodium Borohydride

-

Dissolution: Dissolve 3-methyl-2,4-pentanedione (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (2.0-2.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting diketone is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as dilute hydrochloric acid or acetic acid, until the effervescence ceases.

-

Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mixture of this compound stereoisomers.

Causality Behind Experimental Choices: The use of a protic solvent is crucial as it participates in the hydride transfer mechanism. The excess of NaBH₄ ensures complete reduction of both ketone functionalities. The acidic work-up is necessary to protonate the resulting alkoxide intermediates to form the diol.

Diastereoselective Synthesis Strategies

Achieving a higher proportion of one diastereomer over the other requires more sophisticated synthetic strategies, often involving directed reductions or the use of stereoselective reducing agents. While specific protocols for this compound are not extensively documented in readily available literature, principles from related syntheses can be applied. For instance, chelation-controlled reductions can favor the formation of the syn diastereomer.

Separation of Stereoisomers

The separation of the stereoisomers of this compound is a critical step for their individual study and application. This involves two distinct challenges: the separation of the diastereomers (syn vs. meso) and the resolution of the enantiomers of the syn pair.

Separation of Diastereomers

The syn and meso diastereomers of this compound have different physical properties (e.g., boiling point, melting point, polarity) and can therefore be separated by standard chromatographic techniques.

Experimental Protocol: Diastereomer Separation by Column Chromatography

-

Column Preparation: Pack a glass column with silica gel, using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) as the eluent.

-

Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to facilitate the separation.

-

Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure diastereomers.

-

Isolation: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

Causality Behind Experimental Choices: Silica gel is a polar stationary phase. The difference in the spatial arrangement of the hydroxyl groups in the syn and meso isomers leads to differential interactions with the silica surface, allowing for their separation. The less polar diastereomer will typically elute first.

Chiral Resolution of the Syn Enantiomers

Separating the enantiomers of the syn diastereomer requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

Workflow: Chiral HPLC Resolution

Experimental Protocol: Chiral HPLC Separation

-

System Preparation: Use an HPLC system equipped with a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating alcohol enantiomers.

-

Mobile Phase: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving optimal separation.

-

Method Development: Inject a small amount of the racemic syn-diastereomer and monitor the chromatogram. Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

-

Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of each enantiomer.

Causality Behind Experimental Choices: The chiral stationary phase provides a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times and, thus, their separation.

Spectroscopic Characterization

Unambiguous identification of the stereoisomers of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the syn and meso diastereomers. Due to the symmetry in the meso isomer, it will exhibit a simpler NMR spectrum compared to the syn isomer.

Expected ¹H NMR Spectral Features:

| Protons | Meso (anti) Isomer | Syn (threo) Isomer |

| CH₃ (at C1/C5) | One signal (doublet) | Two distinct signals (doublets) |

| CH-OH (at C2/C4) | One signal (multiplet) | Two distinct signals (multiplets) |

| CH-CH₃ (at C3) | One signal (multiplet) | One signal (multiplet) |

| CH₃ (at C3) | One signal (doublet) | One signal (doublet) |

Rationale: In the meso isomer, the two methyl groups at C1 and C5 are chemically equivalent due to the plane of symmetry. In the chiral syn isomer, these methyl groups are diastereotopic and therefore chemically non-equivalent, leading to separate signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for confirming the molecular weight and fragmentation pattern of the isomers. While the mass spectra of the diastereomers are expected to be very similar, they will likely have different retention times on a standard GC column, allowing for their differentiation in a mixture. Chiral GC columns can be employed for the separation and analysis of the enantiomers.

Expected GC-MS Data:

| Parameter | Expected Value |

| Molecular Ion (M⁺) | m/z = 118 |

| Major Fragments | Loss of H₂O (m/z = 100), loss of CH₃ (m/z = 103), cleavage between C2-C3 and C3-C4. |

| Retention Time | Different for syn and meso diastereomers on a standard column. Different for enantiomers on a chiral column. |

Conclusion

The stereoisomers of this compound provide an excellent case study in the principles of chirality and stereoisomerism. While the synthesis of a mixture of these isomers is straightforward, their separation and individual characterization require a systematic application of modern chromatographic and spectroscopic techniques. For researchers in drug development and asymmetric synthesis, a thorough understanding of the stereochemical nuances of such molecules is not merely academic but a practical necessity for the rational design and development of new chemical entities. The methodologies and insights presented in this guide offer a robust framework for the successful navigation of this and similar chiral systems.

References

- Stereochemistry of Organic Compounds by Ernest L. Eliel and Samuel H. Wilen. A comprehensive text on the principles of stereochemistry. (A general reference, no direct URL)

- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure by Michael B. Smith and Jerry March. Provides in-depth information on reduction reactions and stereoselectivity. (A general reference, no direct URL)

- Principles of Chiral Recognition in HPLC and CE by A. M. Stalcup. In Journal of Liquid Chromatography & Related Technologies, 28:7-8, 1013-1049, DOI: 10.1081/JLC-200054238.

-

NIST Chemistry WebBook . For general chemical information and some spectral data on 3-methyl-2,4-pentanediol. [Link]

-

PubChem . A database of chemical molecules and their activities against biological assays. [Link]

A Technical Guide to the Spectroscopic Characterization of 3-Methylpentane-2,4-diol

This guide provides an in-depth analysis of the spectroscopic data for 3-methylpentane-2,4-diol, a chiral diol with applications in stereoselective synthesis and as a building block for complex molecules. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and stereochemical determination. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the structural elucidation of this compound.

Introduction to this compound and its Stereoisomers

This compound (C₆H₁₄O₂) is a vicinal diol that exists as a pair of diastereomers: syn (or meso) and anti (a racemic mixture of two enantiomers). The relative stereochemistry of the two hydroxyl groups and the methyl group at the C3 position significantly influences the molecule's three-dimensional conformation and, consequently, its spectroscopic properties. Accurate interpretation of NMR, IR, and MS data is therefore essential to differentiate between these stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this compound. The chemical environment of each proton and carbon atom is unique to the syn and anti diastereomers, leading to distinct chemical shifts and coupling constants.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different proton environments, their electronic environments, and their connectivity through spin-spin coupling. Due to the presence of stereocenters, the protons on the carbon backbone can be diastereotopic, leading to more complex splitting patterns than might be initially expected.

Predicted ¹H NMR Data for this compound Diastereomers:

| Proton Assignment | Predicted Chemical Shift (δ) - syn isomer (ppm) | Predicted Multiplicity - syn isomer | Predicted Chemical Shift (δ) - anti isomer (ppm) | Predicted Multiplicity - anti isomer |

| CH₃ (C1 & C5) | 1.15 | Doublet | 1.18 | Doublet |

| CH (C2 & C4) | 3.85 | Multiplet | 3.75 | Multiplet |

| CH₃ (on C3) | 0.85 | Doublet | 0.90 | Doublet |

| CH (C3) | 1.70 | Multiplet | 1.80 | Multiplet |

| OH | Variable | Broad Singlet | Variable | Broad Singlet |

Causality Behind Experimental Choices: High-field NMR (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets arising from the diastereotopic protons in both the syn and anti isomers. The use of a deuterated solvent such as CDCl₃ is standard, and the addition of a drop of D₂O can be used to identify the hydroxyl proton signals, which will disappear upon exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of the carbon atoms, particularly those bearing the hydroxyl groups and the methyl substituent, are sensitive to the stereochemistry.

Predicted ¹³C NMR Data for this compound Diastereomers:

| Carbon Assignment | Predicted Chemical Shift (δ) - syn isomer (ppm) | Predicted Chemical Shift (δ) - anti isomer (ppm) |

| C1 & C5 | 21.5 | 22.0 |

| C2 & C4 | 72.0 | 71.0 |

| C3 | 45.0 | 46.0 |

| CH₃ (on C3) | 12.0 | 13.0 |

Expertise & Experience: The slight upfield shift of the C2/C4 carbons in the anti isomer compared to the syn isomer is a commonly observed trend in 1,3-diols and can be a key diagnostic feature. This is attributed to the different steric and electronic effects arising from the relative orientations of the substituents in the diastereomers.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-100 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the key features in the IR spectrum are the absorptions corresponding to the O-H and C-O stretching vibrations of the alcohol groups, and the C-H stretching and bending vibrations of the alkyl backbone.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol (H-bonded) |

| 2960-2850 | C-H stretch | Alkyl |

| 1470-1430 | C-H bend | Alkyl |

| 1150-1050 | C-O stretch | Secondary Alcohol |

Trustworthiness: The broadness of the O-H stretching band is a clear indication of intermolecular hydrogen bonding between the diol molecules. While the IR spectra of the syn and anti diastereomers are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different vibrational modes of the two stereoisomers.

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small drop of the neat liquid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common technique that leads to the formation of a molecular ion and various fragment ions.

Expected Fragmentation Pattern for this compound (EI-MS):

| m/z | Ion |

| 118 | [M]⁺ (Molecular Ion) |

| 103 | [M - CH₃]⁺ |

| 100 | [M - H₂O]⁺ |

| 85 | [M - H₂O - CH₃]⁺ |

| 73 | [CH(OH)CH(CH₃)CH₃]⁺ |

| 45 | [CH(OH)CH₃]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Authoritative Grounding & Comprehensive References: The fragmentation of vicinal diols often proceeds through cleavage of the C-C bond between the two hydroxyl-bearing carbons, as well as loss of water. The relative intensities of the fragment ions can sometimes provide clues to the stereochemistry, although this is not always straightforward.

Experimental Protocol for MS Data Acquisition (EI-GC-MS)

-

Sample Introduction: Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the diastereomers if an appropriate chiral column is used.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 35-200 to detect the molecular ion and key fragment ions.

-

Data Analysis: Analyze the resulting mass spectra for the characteristic molecular ion and fragment peaks.

Visualization of Key Structural Features

To further clarify the relationships between the different spectroscopic techniques and the molecular structure, the following diagrams are provided.

Caption: Spectroscopic analysis workflow for this compound.

Caption: Proposed mass spectrometry fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. While IR and MS provide valuable information on functional groups and molecular weight, NMR spectroscopy is indispensable for the definitive determination of its stereochemistry. The subtle differences in the chemical shifts and coupling constants between the syn and anti diastereomers in both ¹H and ¹³C NMR spectra serve as the primary basis for their differentiation. This guide provides the foundational spectroscopic data and experimental considerations necessary for the accurate characterization of this important chiral building block.

References

-

NIST Chemistry WebBook, SRD 69: 2,4-Pentanediol, 3-methyl-. [Link]

-

SpectraBase, 3-Methyl-2,4-pentanediol, ¹H NMR Spectrum. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to CAS 5683-44-3: 3-Methyl-2,4-pentanediol (Hexylene Glycol)

This guide provides a comprehensive technical overview of 3-Methyl-2,4-pentanediol, registered under CAS number 5683-44-3 and commonly known as Hexylene Glycol. While this compound finds widespread use in the cosmetics and industrial sectors, this document focuses on its specialized applications within pharmaceutical development and life science research, offering insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

3-Methyl-2,4-pentanediol is a chiral diol, existing as two enantiomers, (4R)-(-) and (4S)-(+).[1] Commercial products are typically the racemate.[1] Its amphiphilic nature, stemming from a six-carbon backbone and two hydroxyl groups, is central to its utility in diverse scientific applications.[1][2]

Table 1: Physicochemical Properties of 3-Methyl-2,4-pentanediol (Hexylene Glycol)

| Property | Value | Source |

| CAS Number | 5683-44-3 | [3][4][5] |

| Molecular Formula | C6H14O2 | [3][5] |

| Molecular Weight | 118.17 g/mol | [5] |

| Appearance | Colorless liquid | [3] |

| Odor | Mild, sweet | [3] |

| Density | 0.925 g/mL at 25 °C | [4][5] |

| Boiling Point | 197 °C | [4] |

| Melting Point | -40 °C | [4][5] |

| Flash Point | 91.3 °C | [5] |

| Solubility | Miscible with water, soluble in most organic solvents | [3][6] |

| Vapor Pressure | 0.02 mm Hg (20 °C) | [4] |

| Refractive Index | n20/D 1.427 | [4] |

Applications in Pharmaceutical Formulations

In the pharmaceutical industry, 3-Methyl-2,4-pentanediol serves as a versatile excipient, primarily in topical and transdermal dosage forms.[6][7] Its value lies in its functions as a solvent, co-solvent, viscosity-controlling agent, and permeation enhancer.[7]

Mechanism of Action in Formulations

The efficacy of 3-Methyl-2,4-pentanediol in pharmaceutical formulations is attributed to its amphiphilic molecular structure. This dual polarity allows it to act as a coupling agent, improving the miscibility of aqueous and oily phases to create stable emulsions and microemulsions. As a humectant and emollient, it helps to hydrate the skin, which can improve the absorption of active pharmaceutical ingredients (APIs).[3] Its ability to act as a solubilizer is crucial for formulations containing APIs with poor water solubility.[3]

Experimental Protocol: Development of a Topical Microemulsion

This protocol outlines a general procedure for formulating a microemulsion using 3-Methyl-2,4-pentanediol as a co-surfactant.

Objective: To prepare a stable oil-in-water (O/W) microemulsion for topical delivery of a lipophilic API.

Materials:

-

Lipophilic API

-

Oil Phase (e.g., Isopropyl myristate)

-

Surfactant (e.g., Polysorbate 80)

-

Co-surfactant: 3-Methyl-2,4-pentanediol (CAS 5683-44-3)

-

Aqueous Phase (e.g., Purified water)

Methodology:

-

Phase Preparation:

-

Oil Phase: Dissolve the lipophilic API in the selected oil (e.g., isopropyl myristate).

-

Aqueous Phase: Prepare the purified water.

-

-

Surfactant/Co-surfactant Mixture: In a separate vessel, mix the surfactant (Polysorbate 80) and co-surfactant (3-Methyl-2,4-pentanediol) at various ratios (e.g., 1:1, 2:1, 3:1).

-

Titration and Phase Diagram Construction:

-

Titrate the oil phase with the surfactant/co-surfactant mixture.

-

Add the aqueous phase dropwise to the oil-surfactant mixture under constant stirring.

-

Observe the mixture for transparency and fluidity to identify the microemulsion region.

-

Construct a pseudo-ternary phase diagram to determine the optimal concentrations of oil, water, and surfactant/co-surfactant.

-

-

Microemulsion Formulation:

-

Based on the phase diagram, select the composition with the largest microemulsion region.

-

Prepare the final formulation by slowly adding the aqueous phase to the oil phase containing the API and the surfactant/co-surfactant mixture under continuous stirring until a clear and homogenous microemulsion is formed.

-

-

Characterization:

-

Evaluate the microemulsion for its physical stability (e.g., centrifugation, temperature cycling), particle size, and viscosity.

-

Pivotal Role in Protein Crystallography

3-Methyl-2,4-pentanediol is one of the most widely used reagents in the field of protein crystallography, serving as both a precipitant and a cryoprotectant.[1][2][8] Its unique properties facilitate the growth of high-quality protein crystals suitable for X-ray diffraction analysis.

Mechanism of Action in Crystallization

3-Methyl-2,4-pentanediol's effectiveness in protein crystallization stems from its ability to reduce the dielectric constant of the solution and compete with the protein for water molecules.[8] This desolvation process increases the effective protein concentration, promoting the formation of a supersaturated state necessary for crystallization. Its amphiphilic nature allows it to interact with hydrophobic patches on the protein surface, which can stabilize the protein and facilitate crystal lattice formation.[1][2] It has been observed to bind preferentially to hydrophobic residues like leucine within secondary structures such as alpha-helices and beta-sheets.[1][2]

As a cryoprotectant, 3-Methyl-2,4-pentanediol prevents the formation of damaging ice crystals when the protein crystal is flash-cooled in liquid nitrogen for X-ray data collection.[1][8]

Experimental Workflow and Protocol

The following diagram and protocol illustrate a typical workflow for a protein crystallization experiment using 3-Methyl-2,4-pentanediol.

Caption: Protein Crystallization Workflow using MPD.

Protocol: Hanging Drop Vapor Diffusion with 3-Methyl-2,4-pentanediol

-

Prepare the Reservoir Solution: In a 24-well crystallization plate, pipette 500 µL of the reservoir solution containing a specific concentration of 3-Methyl-2,4-pentanediol (e.g., 10-40% v/v), a buffer (e.g., 0.1 M Tris-HCl pH 8.5), and a salt (e.g., 0.2 M Lithium Sulfate).

-

Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the purified and concentrated protein solution with 1 µL of the reservoir solution.

-

Seal the Well: Invert the coverslip and place it over the well, sealing it with grease to create a closed system.

-

Incubate: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

-

Monitor: Regularly inspect the drops under a microscope for crystal formation over several days to weeks.

-

Cryo-protection: Once suitable crystals are obtained, they can often be directly flash-cooled in liquid nitrogen, as the 3-Methyl-2,4-pentanediol in the crystallization drop also acts as a cryoprotectant.

Safety and Handling

3-Methyl-2,4-pentanediol is considered to have low toxicity but can cause skin and eye irritation.[3] It is important to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Methyl-2,4-pentanediol (CAS 5683-44-3) is a versatile and valuable chemical for researchers and professionals in drug development and structural biology. Its unique amphiphilic properties make it an effective excipient in pharmaceutical formulations and a highly successful precipitant and cryoprotectant in protein crystallography. A thorough understanding of its physicochemical properties and mechanisms of action is key to leveraging its full potential in these specialized scientific applications.

References

-

Cas 5683-44-3,HEXYLENE GLYCOL. lookchem. Available from: [Link]

-

Crystallization of lysozyme with (R)-, (S)- and (RS)-2-methyl-2,4-pentanediol. PubMed. Available from: [Link]

-

HEXYLENE GLYCOL. Ataman Kimya. Available from: [Link]

-

2-Methyl-2,4-pentanediol. Wikipedia. Available from: [Link]

-

Introduction to protein crystallization. PubMed Central. Available from: [Link]

-

An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules. PubMed. Available from: [Link]

-

An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules. IUCr Journals. Available from: [Link]

-

HEXYLENE GLYCOL (HG). Ataman Kimya. Available from: [Link]

-

5683-30-7| Chemical Name : 3-Trimethylsilylpropionic Acid (TMSPA). Pharmaffiliates. Available from: [Link]

Sources

- 1. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]

- 2. An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. HEXYLENE GLYCOL | 5683-44-3 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Page loading... [wap.guidechem.com]

- 7. solutions.actylis.com [solutions.actylis.com]

- 8. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to 3-Methylpentane-2,4-diol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methylpentane-2,4-diol, a chiral diol with significance in stereoselective synthesis and potential applications in various chemical industries. While its direct role in drug development is not extensively documented, its structure presents it as a valuable chiral building block. This document delves into the historical context of its synthesis, rooted in the reduction of β-diketones, explores its stereochemical diversity, details modern synthetic methodologies, and discusses its current and potential applications.

Introduction: Unveiling this compound

This compound (CAS No: 5683-44-3) is a six-carbon aliphatic diol characterized by a methyl group at the C3 position and hydroxyl groups at the C2 and C4 positions. This structure gives rise to multiple stereoisomers, making it a molecule of interest for stereoselective synthesis. Its journey from a laboratory curiosity to a compound with niche applications is intrinsically linked to the development of synthetic organic chemistry, particularly the methodologies for the reduction of carbonyl compounds. While not as commercially prominent as its isomer hexylene glycol (2-methyl-2,4-pentanediol), this compound and its derivatives hold potential in specialized fields such as fragrance chemistry.[1]

A Historical Perspective: The Genesis of a Chiral Diol

A definitive "discovery" paper pinpointing the first synthesis of this compound is not readily apparent in a singular, seminal publication. Its history is more accurately traced through the evolution of synthetic methods for creating 1,3-diols, particularly from β-dicarbonyl precursors. The foundational chemistry that enables the synthesis of this compound lies in the reduction of its corresponding dione, 3-methylpentane-2,4-dione.

The logical pathway to this diol begins with its precursor, 3-methylpentane-2,4-dione. The synthesis of such β-diketones and their subsequent reduction has been a cornerstone of organic synthesis for over a century. Early methods would have likely involved non-stereoselective reductions, yielding a mixture of diastereomers. The advent of catalytic hydrogenation and, later, more sophisticated stereoselective reducing agents, paved the way for the controlled synthesis of specific stereoisomers of this compound.

The Heart of the Molecule: Stereochemistry

The presence of two chiral centers at C2 and C4 in this compound means that it can exist as four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4S) and (2S, 4R) isomers are a meso compound due to a plane of symmetry. This stereochemical diversity is a critical aspect of the molecule, as the spatial arrangement of the hydroxyl and methyl groups dictates its physical properties and biological activity, should it be incorporated into a larger, bioactive molecule.

The relationship between the stereoisomers is depicted below:

Caption: Stereoisomers of this compound.

Synthesis Methodologies: From Precursor to Product

The primary and most direct route to this compound is the reduction of 3-methylpentane-2,4-dione. The choice of reducing agent and reaction conditions determines the stereochemical outcome.

Synthesis of the Precursor: 3-Methylpentane-2,4-dione

The synthesis of the dione precursor is a critical first step. A common laboratory-scale method involves the C-alkylation of a β-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), with a methylating agent.

Experimental Protocol: Synthesis of 3-Methylpentane-2,4-dione

-

Deprotonation: Acetylacetone is treated with a suitable base, such as sodium ethoxide in ethanol, to generate the enolate anion.

-

Alkylation: The enolate is then reacted with a methylating agent, for example, methyl iodide. The nucleophilic enolate attacks the methyl iodide in an S(_N)2 reaction to form 3-methylpentane-2,4-dione.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation.

Reduction to this compound: A Stereochemical Challenge

The reduction of the dione to the diol can be achieved through various methods, with the stereoselectivity being the key challenge.

Method 1: Catalytic Hydrogenation (Non-stereoselective)

Catalytic hydrogenation over catalysts like Raney nickel or platinum oxide is an effective method for reducing the carbonyl groups. However, this method typically lacks stereocontrol and results in a mixture of the syn and anti diastereomers.

Workflow for Non-stereoselective Catalytic Hydrogenation:

Caption: Catalytic hydrogenation of 3-methylpentane-2,4-dione.

Method 2: Stereoselective Reduction

For applications requiring stereochemically pure diols, such as in the synthesis of chiral ligands or as building blocks for complex molecules, stereoselective reduction methods are essential. The reduction of β-diketones and β-hydroxyketones has been an area of intense research, leading to several powerful methodologies. These methods often involve the use of chiral reducing agents or substrate-directable reductions.

One common strategy involves a two-step reduction. First, one carbonyl is selectively reduced to a hydroxyl group, forming a β-hydroxyketone intermediate. The subsequent reduction of the remaining carbonyl is then directed by the existing hydroxyl group, leading to high diastereoselectivity.

Experimental Protocol: Diastereoselective Reduction to the syn-diol

-

Selective Monoreduction: 3-Methylpentane-2,4-dione can be selectively reduced to 4-hydroxy-3-methylpentan-2-one using a mild reducing agent like sodium borohydride at low temperatures.

-

Chelation-Controlled Reduction: The resulting β-hydroxyketone is then subjected to a chelation-controlled reduction. Reagents like tetramethylammonium triacetoxyborohydride can form a cyclic chelate with the hydroxyl and carbonyl groups, leading to the delivery of the hydride from a specific face and resulting in the formation of the syn-diol with high diastereoselectivity.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol |

| CAS Number | 5683-44-3[2] |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 203 °C |

| Solubility | Soluble in water and polar organic solvents |

Applications: A Niche but Valuable Compound

While not a bulk chemical, this compound and its derivatives have found applications in specific areas.

Fragrance and Flavor Industry

Esters and ethers derived from 3-methylpentane-diol are utilized as aroma chemicals.[1] These compounds can possess unique and pleasant organoleptic properties, making them valuable ingredients in perfumes, cosmetics, and other fragranced products.[1]

Chiral Building Block in Synthesis

The stereoisomers of this compound represent valuable chiral building blocks for the synthesis of more complex molecules. The 1,3-diol motif is a common feature in many natural products with important biological activities. Enantiomerically pure diols can be used to introduce specific stereochemistry into a target molecule, which is a critical aspect of modern drug discovery and development. While direct incorporation into a marketed drug is not widely reported, its potential as a starting material or intermediate in a synthetic route remains a key application for researchers.

Future Outlook

The future of this compound likely lies in the continued exploration of its stereoisomers as chiral synthons. As the demand for enantiomerically pure pharmaceuticals and fine chemicals grows, the development of efficient and highly selective synthetic routes to chiral diols will be of increasing importance. Further research may uncover novel applications for this versatile molecule in materials science or as a component in chiral catalysts.

Conclusion

This compound, a seemingly simple diol, embodies key principles of organic synthesis, particularly in the realm of stereochemistry. Its history is intertwined with the development of reduction methodologies for carbonyl compounds. While its current applications are concentrated in the fragrance industry, its potential as a chiral building block for the synthesis of complex, high-value molecules ensures its continued relevance to the scientific community. This guide has provided a comprehensive technical overview, from its synthetic origins to its potential future applications, to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

-

ChemIndex. (n.d.). 5683-44-3 | this compound. Retrieved from [Link]

- Google Patents. (2019). WO2019207137A1 - Esters and ethers of 3-methyl-pentane-diol and unsaturated derivatives thereof and their use as aroma chemical.

Sources

Navigating the Formulation Landscape: A Technical Guide to the Solubility Profile of 3-Methylpentane-2,4-diol in Organic Solvents

Introduction